Delphinidin 3-glucoside
Overview
Description
Delphinidin 3-glucoside, also known as Myrtillin, is an anthocyanin. It is the 3-glucoside of delphinidin and can be found in all green plants . It is most abundantly found in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant . It is also present in yeast and oatmeal .
Molecular Structure Analysis
This compound is a polymethoxyderivative of 2-phenyl-benzopyrylium or flavylium salts . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .Chemical Reactions Analysis
This compound can react with aluminum (as Al3+) to form a blue complex . This reaction may be intensified in color by the presence of co-pigments in the sepals .Physical and Chemical Properties Analysis
This compound is a water-soluble flavonoid . Its chemical formula is C21H21ClO12 and its molar mass is 500.84 g/mol .Scientific Research Applications
Cardiovascular Disease Prevention
D3G exhibits protective roles against cardiovascular diseases (CVDs) by significantly inhibiting platelet activation and thrombosis. This inhibition is effective in both human and murine platelets, and it contributes to reduced thrombus growth under various conditions (Yang et al., 2012).
Anti-Obesity Properties
D3G has been shown to have anti-obesity activity, inhibiting adipogenesis and lipogenesis in adipocytes. It downregulates key adipogenic and lipogenic markers, suggesting its potential in managing and treating obesity (Park, Sharma, & Lee, 2019).
Atherosclerosis Therapy
Research indicates that D3G may have therapeutic effects against atherosclerosis. It helps reduce oxidative stress and inflammation in animal models, offering a scientific basis for developing novel therapies for atherosclerosis (Sun et al., 2022).
Vascular Protection
D3G protects against mitochondrial dysfunction in vascular endothelial cells, which is crucial for preventing endothelial dysfunction and atherosclerosis. It acts through the sodium-dependent glucose transporter SGLT1 pathway (Jin et al., 2013).
Cancer Research Applications
D3G has been found to inhibit immune checkpoints in human colorectal cancer cells. This suggests its potential for activating immune responses in the tumor microenvironment and inducing cancer cell death (Mazewski, Kim, & González de Mejía, 2019).
Inhibition of Breast Cancer Cell Proliferation
D3G and related anthocyanins have shown effects in inhibiting the proliferation of estrogen-responsive human breast cancer cell lines. This points to its potential role in breast cancer therapy (Fernandes et al., 2010).
Mechanism of Action
Future Directions
Delphinidin 3-glucoside exhibits several biological activities and has shown beneficial effects on gut microbiota . It is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research should focus on more animal and human studies to determine the true potential of delphinidin .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHPQQLDPAYIJ-PEVLUNPASA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965258 | |
Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50986-17-9, 6906-38-3 | |
Record name | Delphinidin 3-O-β-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50986-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delphinidin 3-O-glucoside cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-O-GLUCOSIDE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XEQ4P5O4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Delphinidin 3-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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